1-(2,6-Dibromopyridin-4-yl)thiourea

Description

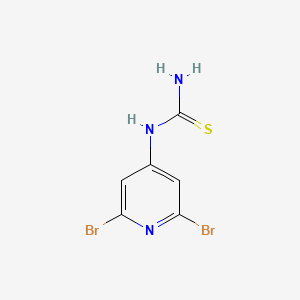

1-(2,6-Dibromopyridin-4-yl)thiourea is a halogenated thiourea derivative characterized by a pyridine ring substituted with bromine atoms at the 2- and 6-positions and a thiourea (-NH-CS-NH2) group at the 4-position. Its molecular formula is C₅H₄Br₂N₃S, with a molecular weight of 298.0 g/mol. The pyridine nitrogen and thiourea moiety may enable applications in catalysis, metal-organic frameworks, or medicinal chemistry.

Properties

Molecular Formula |

C6H5Br2N3S |

|---|---|

Molecular Weight |

311.00 g/mol |

IUPAC Name |

(2,6-dibromopyridin-4-yl)thiourea |

InChI |

InChI=1S/C6H5Br2N3S/c7-4-1-3(10-6(9)12)2-5(8)11-4/h1-2H,(H3,9,10,11,12) |

InChI Key |

PAVKMURODQHTLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)NC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties based on substituent effects. Below is a comparative analysis of 1-(2,6-Dibromopyridin-4-yl)thiourea with three analogous compounds:

Table 1: Key Properties of Thiourea Derivatives

Structural and Electronic Differences

The pyridine ring’s nitrogen offers a lone pair for coordination, distinct from purely aromatic systems . Perfluorophenyl Thiourea (Kanto Reagents): The perfluorophenyl group is strongly electron-withdrawing, enhancing acidity of the thiourea NH protons. The chiral cyclohexyl-dimethylamino (DMA) substituent introduces stereochemical complexity, likely relevant in asymmetric catalysis or chiral recognition . 1-Naphthylthiourea (ANTU): The naphthyl group is lipophilic and bulky, contributing to ANTU’s historical use as a rodenticide. Its toxicity arises from metabolic conversion to reactive intermediates, unlike brominated or fluorinated analogs .

Molecular Weight and Solubility :

- The brominated compound (298.0 g/mol) is lighter than the perfluorophenyl derivative (367.38 g/mol) but heavier than ANTU (202.27 g/mol). Bromine’s polarizability may improve solubility in polar aprotic solvents compared to the fluorinated analog.

Functional and Application-Based Differences

- Coordination Chemistry : The pyridine-bromine-thiourea system in this compound could act as a polydentate ligand for transition metals (e.g., Cu, Pd), whereas the perfluorophenyl derivative’s electron-deficient aryl group may stabilize charge-transfer complexes .

- Biological Activity: ANTU’s rodenticidal action contrasts with the untested bioactivity of the brominated compound.

- Commercial Availability : The discontinued status of this compound suggests niche demand or synthetic challenges, unlike the commercially available Kanto Reagents’ thioureas .

Notes

- The analysis synthesizes structural data and commercial information but highlights the need for experimental validation.

- Discrepancies in availability (e.g., discontinued status vs. active sales of analogs) reflect market demand and synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.